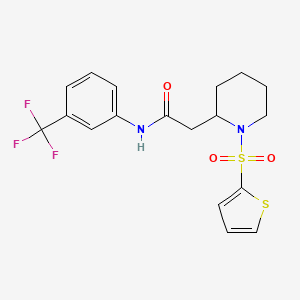
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also features a thiophene ring, which is a sulfur-containing heterocycle that is often found in drugs and other useful compounds. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the properties of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiophene ring, and a trifluoromethylphenyl group. These groups are likely connected by single bonds, and the exact three-dimensional structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .科学的研究の応用
Synthesis and Biological Activity
Research has focused on synthesizing novel derivatives of this compound to explore their biological activities. A study led by Khalid et al. (2014) reported the synthesis of N-aryl/aralkyl substituted derivatives, evaluating their enzyme inhibition potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This investigation highlighted the compound's potential in modulating enzymes relevant to neurodegenerative diseases and inflammation (Khalid et al., 2014).
Anticancer Potential
Significant attention has been given to the anticancer applications of derivatives related to this compound. Al-Said et al. (2011) synthesized a series of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a sulfone moiety, demonstrating considerable in vitro anticancer activity against the human breast cancer cell line (MCF7), with some compounds showing better activity than the reference drug Doxorubicin (Al-Said et al., 2011).
Antimicrobial and Antibacterial Studies
The antimicrobial and antibacterial properties of compounds structurally similar to the target compound have also been explored. Khalid et al. (2016) synthesized N-substituted derivatives, showing moderate to strong activity against both Gram-negative and Gram-positive bacteria, indicating the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).
Molecular Docking and Cytotoxic Effects
Further research by Eldeeb et al. (2022) delved into the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, showcasing the compound's potential in cancer therapy. This study also utilized molecular docking to validate the interactions with target proteins, offering insights into the mechanistic basis of their anticancer activity (Eldeeb et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S2/c19-18(20,21)13-5-3-6-14(11-13)22-16(24)12-15-7-1-2-9-23(15)28(25,26)17-8-4-10-27-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHBAMSQEMVWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
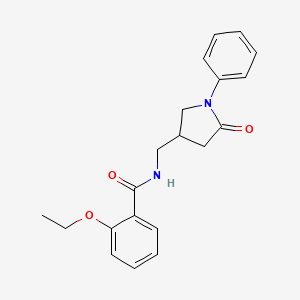
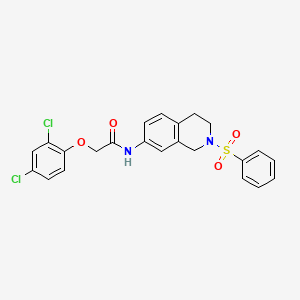
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)
![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)
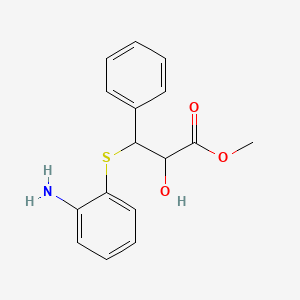
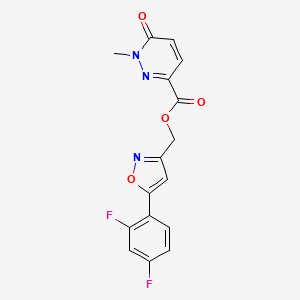
![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)
![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)


![6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2809841.png)
![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)
